N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . For example, the molecular formula of a similar compound was reported as C17H14N3O2Cl .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound had a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Activity : Novel cycloalkylthiophene Schiff bases and their Cr(III) and Zn(II) complexes demonstrated significant antibacterial and antifungal activities against various pathogenic strains and Candida albicans. These findings suggest that similar thiophene carboxamide derivatives might also possess antimicrobial properties (Altundas et al., 2010).
Electropolymerization and Electrochromic Performances : The synthesis and electropolymerization of novel tetrathiafulvalene–thiophene assemblies were studied, demonstrating rapid formation of polymers via electrochemical deposition. This suggests that thiophene carboxamide compounds could have applications in developing electrochromic devices (Li et al., 2020).
Antiproliferative Activity : A study on novel thiophene and thienopyrimidine derivatives highlighted their significant antiproliferative activity against breast and colon cancer cell lines. This points towards the potential of thiophene carboxamide derivatives in cancer research (Ghorab et al., 2013).
Computational Studies
- DFT and Reactivity Analysis : DFT conformational and wavefunction-based reactivity analyses were performed on a carboxamide derivative with potential anticancer activity, highlighting the importance of electronic structure in predicting bioactivity. Similar computational studies on N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide could reveal its reactivity and potential applications (Al-Otaibi et al., 2022).
Future Directions
Indole derivatives, such as “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide”, have attracted increasing attention in recent years due to their wide range of biological activities . Future research could focus on the development of novel indole derivatives and their potential applications in treating various diseases .
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAOVDTMXSLHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide |
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